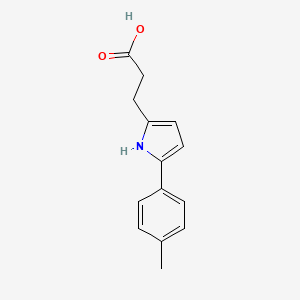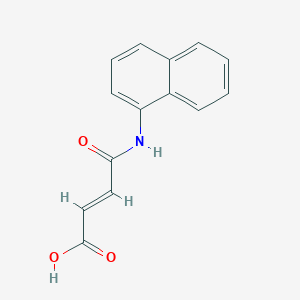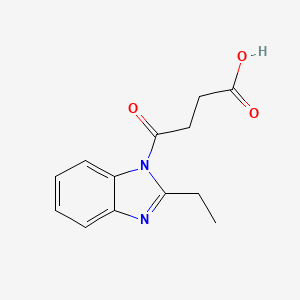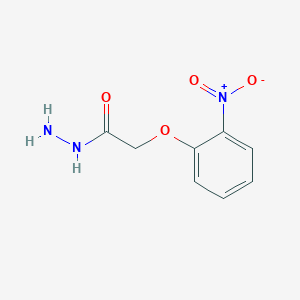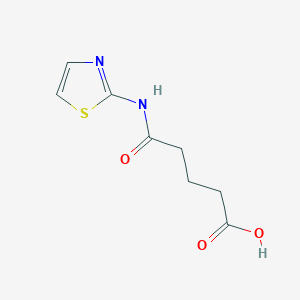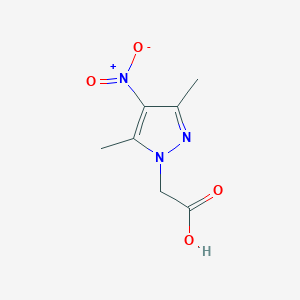
8-Methoxy-4-methylquinolin-2(1H)-one
Overview
Description
8-Methoxy-4-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties and Tumor-Vascular Disruption
8-Methoxy-4-methylquinolin-2(1H)-one has shown significant potential in cancer research, particularly as a lead compound for antitumor applications. For example, a study by Cui et al. (2017) found that a derivative of this compound inhibited tumor growth in mice and exhibited high antiproliferative activity in human tumor cell lines. It also disrupted tumor vasculature, marking it as a promising tumor-vascular disrupting agent (Cui et al., 2017).
Organometallic Chemistry
In the field of organometallic chemistry, this compound has been used in synthesizing complex organorhodium(III) compounds. Nonoyama (1974) demonstrated the metallation of the methyl group of 8-methylquinoline with rhodium(III) chloride hydrate, leading to various organorhodium(III) complexes, which are significant in catalysis and organometallic synthesis (Nonoyama, 1974).
Autophagic Death Inducer in Cancer Therapy
Li et al. (2021) explored derivatives of this compound as Nur77 modulators, finding that these compounds, particularly compound 10E, induced autophagic cell death in liver cancer cells. This research underscores the compound's potential role in developing new cancer therapies targeting Nur77 (Li et al., 2021).
Spectroscopy and Computational Studies
In a study focusing on spectroscopy and computational studies, Małecki et al. (2010) synthesized and characterized hydroxyhaloquinolines and their derivatives, including 8-methoxy-2-methylquinoline. They used techniques like NMR, UV-vis spectroscopy, and X-ray diffraction, providing insights into the chemical behavior and properties of these compounds (Małecki et al., 2010).
Quantum Entanglement Dynamics in Cancer Diagnosis
Alireza et al. (2019) developed an analytical model involving a derivative of this compound to study quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This innovative approach highlights the compound's potential in advanced diagnostic techniques (Alireza et al., 2019).
Synthesis of β-Benzamido TACE Inhibitors
Xing (2009) focused on improving the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate for β-benzamido TACE inhibitors. This research contributes to the development of efficient and cost-effective synthetic routes for compounds related to this compound (Xing, 2009).
Properties
IUPAC Name |
8-methoxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-10(13)12-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZDFFGNQINQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354791 | |
| Record name | 8-Methoxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30198-01-7 | |
| Record name | 8-Methoxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



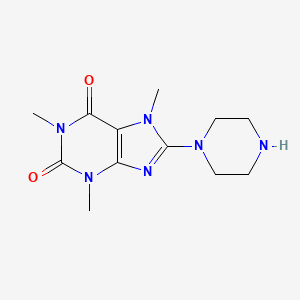
![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)
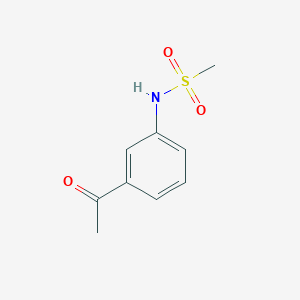
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
